molecular formula C20H42N2O2 B14679783 Tetrabutyl ammonium, salt with 2,3-butanedione M CAS No. 33684-09-2

Tetrabutyl ammonium, salt with 2,3-butanedione M

Cat. No.: B14679783
CAS No.: 33684-09-2
M. Wt: 342.6 g/mol
InChI Key: RYQYKUYKTSPQME-GWDXERMASA-M
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Description

Tetrabutyl ammonium, salt with 2,3-butanedione M, is a compound that combines the quaternary ammonium cation tetrabutyl ammonium with 2,3-butanedione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutyl ammonium, salt with 2,3-butanedione M, typically involves the reaction of tetrabutyl ammonium hydroxide with 2,3-butanedione under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process includes rigorous purification steps to ensure the removal of impurities and by-products. Techniques such as distillation, recrystallization, and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl ammonium, salt with 2,3-butanedione M, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures and pH levels to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of tetrabutyl ammonium, salt with 2,3-butanedione M, involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutyl ammonium, salt with 2,3-butanedione M, is unique due to its combination of a quaternary ammonium cation with a diketone. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable in specialized applications .

Properties

CAS No.

33684-09-2

Molecular Formula

C20H42N2O2

Molecular Weight

342.6 g/mol

IUPAC Name

(3E)-3-oxidoiminobutan-2-one;tetrabutylazanium

InChI

InChI=1S/C16H36N.C4H7NO2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3(5-7)4(2)6/h5-16H2,1-4H3;7H,1-2H3/q+1;/p-1/b;5-3+

InChI Key

RYQYKUYKTSPQME-GWDXERMASA-M

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C/C(=N\[O-])/C(=O)C

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(=N[O-])C(=O)C

Origin of Product

United States

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